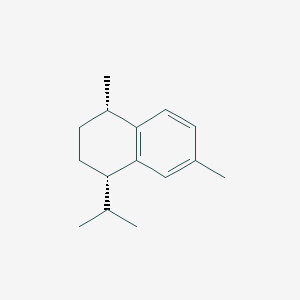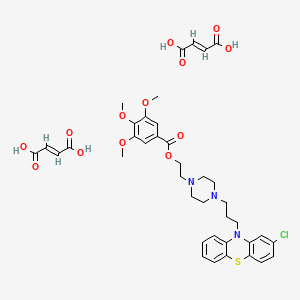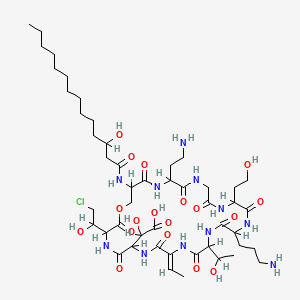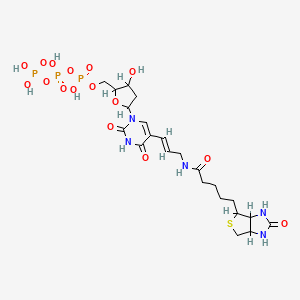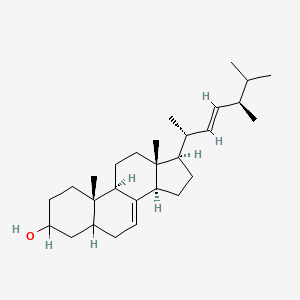
4-Desacetylpaclitaxel 4-methyl carbonate
概要
説明
BMS-188797は、パクリタキセルの4-脱アセチル-4-メチルカルボナート誘導体である新規タキサンアナログです。これは微小管を安定化し、細胞分裂を阻害し、アポトーシスを誘導するように設計されています。 この化合物は、特にタキサン耐性がんモデルにおいて、有意な抗腫瘍活性を示しています .
準備方法
合成経路と反応条件
BMS-188797の合成は、パクリタキセルのC-4位を修飾して4-脱アセチル-4-メチルカルボナート誘導体とすることを含みます。このプロセスは通常、以下を含みます。
脱アセチル化: C-4位のアセチル基の除去。
カルボナート形成: C-4位へのメチルカルボナート基の導入。
工業生産方法
BMS-188797の工業生産は、同様の合成経路に従いますが、より大規模に行われ、高純度と高収率が確保されます。 このプロセスは、医薬品の基準を満たすために、厳しい反応条件と精製工程を含みます .
化学反応の分析
反応の種類
BMS-188797は、以下を含むいくつかの種類の化学反応を受けます。
酸化: 酸素の添加または水素の除去を含む。
還元: 水素の添加または酸素の除去を含む。
置換: ある官能基を別の官能基で置換する。
一般的な試薬と条件
酸化: 一般的な試薬には、過マンガン酸カリウムと過酸化水素がある。
還元: 一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがある。
置換: 一般的な試薬には、ハロゲンと求核剤がある。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は脱酸素化生成物を生成する可能性がある .
科学研究への応用
BMS-188797は、科学研究において幅広い用途があります。
化学: タキサンアナログとその化学的性質を研究するためのモデル化合物として使用されます。
生物学: 細胞周期の調節とアポトーシスに対するその効果について調査されています。
医学: 特にタキサン耐性がんにおいて、その抗腫瘍活性について評価されています。
科学的研究の応用
BMS-188797 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying taxane analogs and their chemical properties.
Biology: Investigated for its effects on cell cycle regulation and apoptosis.
Medicine: Evaluated for its antitumor activity, particularly in taxane-resistant cancers.
Industry: Potential applications in the development of new anticancer therapies
作用機序
BMS-188797は、細胞分裂に不可欠な微小管を安定化することにより、その効果を発揮します。これらの構造に結合して安定化することにより、BMS-188797は微小管の解体を阻害し、G2/M期での細胞周期停止とそれに続くアポトーシスをもたらします。 この機序はパクリタキセルと似ていますが、潜在的に効力が向上し、毒性が減少しています .
類似化合物との比較
類似化合物
パクリタキセル: BMS-188797が由来する親化合物です。
ドセタキセル: 同様の作用機序を持つ別のタキサンアナログです。
独自性
BMS-188797は、C-4位における構造修飾により、抗腫瘍活性を高め、タキサン耐性がんにおける耐性を低下させるため、ユニークです。 この修飾により、BMS-188797は、特定のがんモデルにおいて、パクリタキセルやドセタキセルと比べて優れた効力を発揮します .
特性
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-4-methoxycarbonyloxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H51NO15/c1-25-30(61-42(55)35(51)34(27-16-10-7-11-17-27)48-40(53)28-18-12-8-13-19-28)23-47(57)39(62-41(54)29-20-14-9-15-21-29)37-45(5,38(52)36(60-26(2)49)33(25)44(47,3)4)31(50)22-32-46(37,24-59-32)63-43(56)58-6/h7-21,30-32,34-37,39,50-51,57H,22-24H2,1-6H3,(H,48,53)/t30-,31-,32+,34-,35+,36+,37-,39-,45+,46-,47+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJWGJSDPOAZTP-MIDYMNAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)OC)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)OC)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H51NO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50169318 | |
| Record name | 4-Desacetylpaclitaxel 4-methyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50169318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
869.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172481-83-3 | |
| Record name | (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6-(Acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-12b-[(methoxycarbonyl)oxy]-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl (αR,βS)-β-(benzoylamino)-α-hydroxybenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172481-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Desacetylpaclitaxel 4-methyl carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172481833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-188797 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12619 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Desacetylpaclitaxel 4-methyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50169318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMS-188797 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HG7S0S581 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


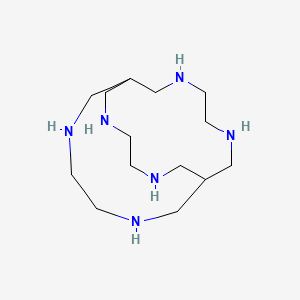
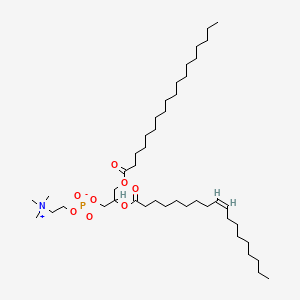
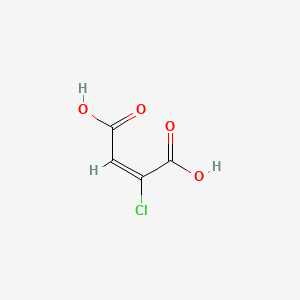


![[2-[(9R,11S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1233959.png)
![2-[5-(3,3-dimethyl-1-octadecyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-1-octadecyl-3H-indolium](/img/structure/B1233960.png)
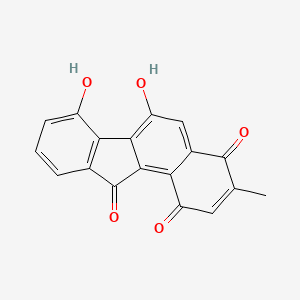
![N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B1233963.png)
